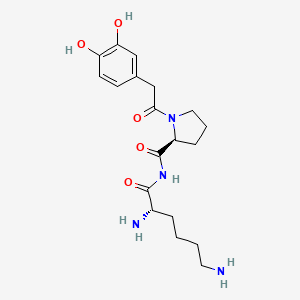
Dopamine, lys-pro-amide-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine, lys-pro-amide- is equieffective to dopamine as to its protective activity against hemorrhagic shock.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Prodrug Strategy
Dopamine, lys-pro-amide can be utilized as a prodrug to enhance the delivery of active pharmaceutical ingredients across the blood-brain barrier (BBB). The compound is designed to be bioconverted into dopamine upon reaching specific target sites within the brain. Research has shown that aminopeptidase B plays a crucial role in the bioconversion of such amide prodrugs, facilitating the release of active drugs in a controlled manner .
Bioconversion Mechanism
The bioconversion process is influenced by various factors, including pH levels and the presence of metal ions like cobalt. Studies indicate that aminopeptidase B exhibits optimal activity at slightly elevated pH levels (around 8.5) and is localized primarily in brain tissues. This suggests that dopamine, lys-pro-amide could be effectively utilized for targeted drug delivery in neurological treatments .
Neurological Research
Dopamine Metabolism and Neurotoxicity
Dopamine metabolites, particularly 3,4-dihydroxyphenylacetaldehyde (DOPAL), have been studied for their neurotoxic effects related to Parkinson's disease. The interaction between DOPAL and proteins such as α-synuclein leads to the formation of harmful adducts that contribute to neurodegeneration. Understanding these interactions provides insights into how dopamine derivatives like lys-pro-amide may mitigate or exacerbate such effects .
Case Study: DOPAL and α-Synuclein Interaction
Recent studies have identified that DOPAL reacts with lysine residues in α-synuclein, forming crosslinked structures that may play a role in the pathology of Parkinson's disease. This highlights the importance of dopamine derivatives in understanding disease mechanisms and developing therapeutic strategies .
Biochemical Studies
Enzymatic Activity and Stability
Research has demonstrated that dopamine, lys-pro-amide exhibits stability in various biological environments while being effectively hydrolyzed by specific enzymes like aminopeptidase B. This stability is crucial for ensuring that prodrugs can reach their target sites without premature degradation .
Table: Enzymatic Bioconversion Rates
Eigenschaften
CAS-Nummer |
117992-60-6 |
|---|---|
Molekularformel |
C19H28N4O5 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2,6-diaminohexanoyl]-1-[2-(3,4-dihydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H28N4O5/c20-8-2-1-4-13(21)18(27)22-19(28)14-5-3-9-23(14)17(26)11-12-6-7-15(24)16(25)10-12/h6-7,10,13-14,24-25H,1-5,8-9,11,20-21H2,(H,22,27,28)/t13-,14-/m0/s1 |
InChI-Schlüssel |
OYHKMQKFRXGQCA-KBPBESRZSA-N |
SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CC2=CC(=C(C=C2)O)O)C(=O)NC(=O)C(CCCCN)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
117992-60-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
dopamide-lysyl-proline dopamine, Lys-Pro-amide- lysyl-prolyl-dopamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















